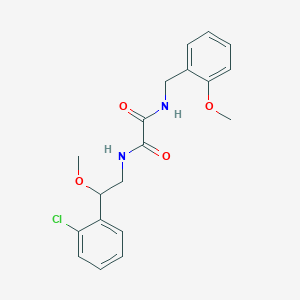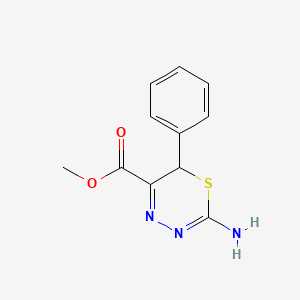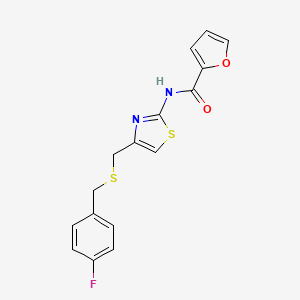
N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)furan-2-carboxamide” is a compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The compound has been characterized by its 1H-NMR and 13C-NMR spectroscopy .
Synthesis Analysis
The synthesis of such compounds often involves reactions between substituted thioureas and α-halo ketones . The specific synthesis process for this compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound has been characterized by IR, 1H-NMR, and 13C-NMR spectroscopy . The compound’s aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties have been characterized by its 1H-NMR and 13C-NMR spectroscopy data . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique
Antioxidant Activity
Thiazole derivatives have been recognized for their potential as antioxidants. Antioxidants are crucial in protecting cells from oxidative stress caused by free radicals. This compound could be explored for its efficacy in scavenging free radicals, which is beneficial in preventing oxidative stress-related diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders .
Analgesic and Anti-inflammatory Activity
The analgesic properties of thiazole compounds make them suitable candidates for pain relief medication. Additionally, their anti-inflammatory effects can be harnessed in the treatment of chronic inflammatory diseases, such as arthritis and inflammatory bowel disease. The compound’s ability to modulate inflammatory pathways could lead to the development of new anti-inflammatory drugs .
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown promising results as antimicrobial and antifungal agents. The compound could be developed into new medications to treat bacterial and fungal infections, especially in the face of rising antibiotic resistance. Its efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi, could be particularly valuable .
Antiviral Activity
Research has indicated that thiazole derivatives can exhibit antiviral properties. This compound could be investigated for its potential use in treating viral infections, including those caused by HIV, by disrupting viral replication or other mechanisms essential to viral survival .
Diuretic Activity
Thiazoles have been reported to possess diuretic activity, which can be useful in the management of conditions like hypertension and edema. The compound could be studied for its ability to promote the excretion of excess fluids without causing significant electrolyte imbalance .
Anticonvulsant and Neuroprotective Activity
The compound’s potential as an anticonvulsant could be explored for the treatment of epilepsy and other seizure disorders. Moreover, its neuroprotective effects might offer benefits in the management of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s disease, by protecting neuronal health .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been associated with antitumor and cytotoxic activities. This compound could be a candidate for anticancer drug development, with the possibility of targeting specific cancer cell lines or mechanisms involved in tumor growth and metastasis .
Antithrombotic Activity
Some thiazole compounds have been found to act as fibrinogen receptor antagonists with antithrombotic activity. This compound could be assessed for its potential in preventing thrombosis, thereby reducing the risk of cardiovascular events such as heart attacks and strokes .
Orientations Futures
The future directions for research on this compound could include further investigation into its synthesis process, chemical reactions, mechanism of action, and potential biological activities. Given the biological activities of other thiazole-containing compounds , this compound could have potential applications in medicinal chemistry.
Mécanisme D'action
Target of Action
The compound N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)furan-2-carboxamide is a thiazole derivative . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its structure . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties could potentially influence the interaction of N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)furan-2-carboxamide with its targets.
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets . For instance, thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which could potentially influence the bioavailability of N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)furan-2-carboxamide.
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It’s known that substituents on a particular position of the thiazole ring can affect the biological outcomes to a great extent .
Propriétés
IUPAC Name |
N-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2S2/c17-12-5-3-11(4-6-12)8-22-9-13-10-23-16(18-13)19-15(20)14-2-1-7-21-14/h1-7,10H,8-9H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMRDKQRHDOTOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)CSCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

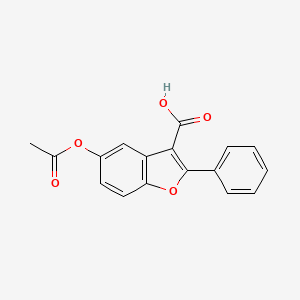
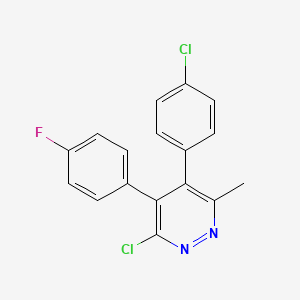
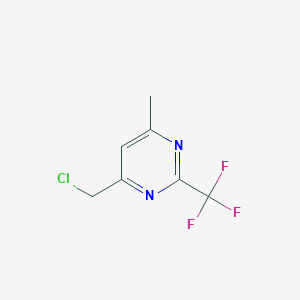
![methyl [(2,2-dimethyl-6-oxo-3,4,6,7,8,9-hexahydro-2H-cyclopenta[c]pyrano[2,3-h]chromen-10-yl)oxy]acetate](/img/structure/B3003802.png)

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B3003806.png)
![[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methanol](/img/structure/B3003808.png)

![1-(2-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3003810.png)
![2-(2,5-dimethylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B3003812.png)
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3003813.png)
